molecular formula C14H16F3NO4 B12072470 n-Boc-3,4,5-trifluoro-DL-phenylalanine

n-Boc-3,4,5-trifluoro-DL-phenylalanine

Cat. No.: B12072470
M. Wt: 319.28 g/mol
InChI Key: CWPLICWOIFEQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Boc-3,4,5-trifluoro-DL-phenylalanine: is a synthetic amino acid derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and three fluorine atoms substituted at the 3, 4, and 5 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Boc-3,4,5-trifluoro-DL-phenylalanine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3,4,5-trifluorophenylalanine.

    Protection of the Amino Group: The amino group of 3,4,5-trifluorophenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Automated Equipment: Automated reactors and purification systems are employed to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

n-Boc-3,4,5-trifluoro-DL-phenylalanine can undergo various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.

    Substitution Reactions: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: Carbodiimide reagents (e.g., EDC, DCC) and coupling additives (e.g., HOBt, HOAt).

Major Products Formed

    Free Amino Acid: Upon deprotection, the free amino acid 3,4,5-trifluoro-DL-phenylalanine is obtained.

    Substituted Derivatives: Various substituted derivatives can be synthesized depending on the nucleophile used in substitution reactions.

    Peptides: Peptide chains incorporating this compound can be synthesized through coupling reactions.

Scientific Research Applications

n-Boc-3,4,5-trifluoro-DL-phenylalanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in the study of protein structure and function, particularly in the design of fluorinated analogs of natural amino acids.

    Industry: The compound is used in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of n-Boc-3,4,5-trifluoro-DL-phenylalanine depends on its specific application

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially altering their activity or stability.

    Pathways Involved: The fluorine atoms can influence the electronic properties of the phenyl ring, affecting the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • n-Boc-3,4-difluoro-DL-phenylalanine
  • n-Boc-3,5-difluoro-DL-phenylalanine
  • n-Boc-4-fluoro-DL-phenylalanine

Uniqueness

n-Boc-3,4,5-trifluoro-DL-phenylalanine is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly alter its chemical and biological properties compared to other fluorinated phenylalanine derivatives. This trifluorination can enhance the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it a valuable tool in various research applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3,4,5-trifluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-10(12(19)20)6-7-4-8(15)11(17)9(16)5-7/h4-5,10H,6H2,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPLICWOIFEQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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